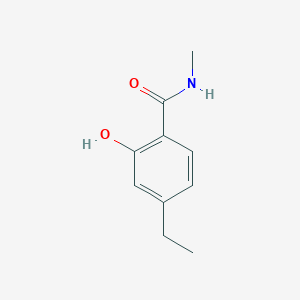

4-Ethyl-2-hydroxy-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(12)6-7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXZRHDQEZMXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 2 Hydroxy N Methylbenzamide and Analogues

Retrosynthetic Analysis of 4-Ethyl-2-hydroxy-N-methylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical synthetic plan. For this compound, the analysis reveals key disconnections that point toward plausible forward synthetic routes.

The primary and most intuitive disconnection is across the amide bond (C-N bond). This bond is reliably formed through amidation reactions. This disconnection simplifies the target molecule into two key precursors: 4-ethyl-2-hydroxybenzoic acid and methylamine .

Further deconstruction of 4-ethyl-2-hydroxybenzoic acid can proceed in two main directions:

Disconnection of the ethyl group: A carbon-carbon bond disconnection at the 4-position of the aromatic ring suggests a Friedel-Crafts type reaction. This leads back to 2-hydroxybenzoic acid (salicylic acid) as a precursor, onto which an ethyl group can be introduced.

Disconnection of the hydroxyl group: A carbon-oxygen bond disconnection at the 2-position points to an ortho-hydroxylation strategy. This approach identifies 4-ethylbenzoic acid as the key intermediate, which would require selective hydroxylation at the position ortho to the carboxylic acid group.

These retrosynthetic pathways suggest that the synthesis can be approached by assembling the substituted benzoic acid core first, followed by the final amidation step.

Established Synthetic Routes to 2-Hydroxybenzamide Scaffolds

The synthesis of the 2-hydroxybenzamide scaffold, the core of the target molecule, relies on a series of well-established organic reactions. The sequence of these reactions—amidation, ethylation, and hydroxylation—can be varied to achieve the final product.

Amidation Reactions for N-Methylbenzamide Formation

The formation of the N-methylamide linkage is typically the final step in the synthesis, reacting a suitably substituted benzoic acid with methylamine. Amides are generally formed by the reaction of a carboxylic acid with an amine, though this direct reaction is slow and requires high temperatures. youtube.com Therefore, the carboxylic acid is usually "activated" to facilitate the reaction under milder conditions.

Common methods for activation include:

Conversion to an acyl chloride: The carboxylic acid (4-ethyl-2-hydroxybenzoic acid) can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate readily reacts with methylamine, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. orgsyn.org

Use of coupling reagents: A wide variety of coupling reagents can be used to promote the direct amidation of carboxylic acids and amines. These reagents activate the carboxylic acid in situ. Boronic acid derivatives, for instance, have been shown to be highly active catalysts for direct amidation at room temperature. google.com

The table below summarizes various catalytic systems used for direct amidation.

| Catalyst/Reagent | Amine Substrate | Acid Substrate | Conditions | Notable Features |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Primary, secondary, heterocyclic amines | Aliphatic, aromatic, α-hydroxyl acids | Room temperature | High activity for a large range of substrates. google.com |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Free amines | Free carboxylic acids | Ambient temperature, molecular sieves | Kinetically very active, providing high yields in short reaction times. google.com |

| Triphenylphosphine oxide | Amines, alcohols | Carboxylic acids | <10 minutes, no racemization | Applicable to hindered carboxylic acids and weak nucleophiles. google.com |

| Propylphosphonic anhydride (B1165640) (T3P®) | N,N-dialkylformamides (as amine source) | Carboxylic acids | Presence of HCl | Metal-free method for direct formation of dialkylamides. google.com |

Introduction of the 4-Ethyl Moiety

Introducing the ethyl group at the para-position of the benzene (B151609) ring can be accomplished via Friedel-Crafts reactions. byjus.com The specific strategy depends on the chosen precursor.

Alkylation of Salicylic (B10762653) Acid: Starting with salicylic acid (2-hydroxybenzoic acid), direct Friedel-Crafts alkylation presents challenges. The presence of the nucleophilic hydroxyl group can lead to coordination with the Lewis acid catalyst, deactivating it. whiterose.ac.uk This often requires an excess of the catalyst. Furthermore, the hydroxyl and carboxyl groups have competing directing effects. A common approach to circumvent these issues is to first perform a Friedel-Crafts acylation with an acetyl group, followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to yield the ethyl group. The Fries rearrangement of acylated phenols is also a relevant pathway where an acyl group migrates from the phenolic oxygen to the ring, typically to the ortho and para positions, upon heating with a Lewis acid. youtube.com

Synthesis from Ethylbenzene (B125841): An alternative is to start with ethylbenzene. A multi-step process can be employed where ethylbenzene is reacted with trichloroacetaldehyde in the presence of aluminum trichloride. The resulting product is then hydrolyzed and oxidized to yield 4-ethylbenzoic acid . chemicalbook.com This intermediate is commercially available and serves as a robust starting point for the subsequent hydroxylation step. nih.govsigmaaldrich.com

Strategies for Ortho-Hydroxylation

With 4-ethylbenzoic acid as the substrate, the key transformation is the selective introduction of a hydroxyl group at the 2-position (ortho to the carboxyl group). The carboxyl group can act as a directing group, facilitating this site-selective functionalization.

Several methods have been developed for the ortho-hydroxylation of aromatic acids and their derivatives:

Iron-Catalyzed Hydroxylation: Non-heme iron complexes have been shown to effectively catalyze the ortho-hydroxylation of benzoic acids using hydrogen peroxide (H₂O₂) as the oxidant under mild conditions. rsc.orgrsc.org This method mimics biological hydroxylation processes.

Palladium-Catalyzed Hydroxylation: Palladium catalysis is a powerful tool for C-H functionalization. Using a transient directing group, the ortho-hydroxylation of benzaldehydes (which can be formed from benzoic acids) has been achieved. acs.org Similarly, Pd-catalyzed methods using removable directing groups have been developed for the ortho-hydroxylation of various benzamide (B126) and benzylamine (B48309) derivatives, highlighting the versatility of this approach. researchgate.netrsc.org

Novel Synthetic Approaches and Methodological Advancements

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers more atom- and step-economical routes to complex molecules.

Metal-Catalyzed C-H Bond Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forging new bonds, bypassing the need for pre-functionalized starting materials. researchgate.net In the context of this compound synthesis, the amide group itself can serve as an effective directing group to guide a metal catalyst to the ortho C-H bonds of the aromatic ring.

This approach could theoretically be used to introduce the hydroxyl group directly onto an N-methyl-4-ethylbenzamide substrate. Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu), have been employed for directed C-H oxidation. researchgate.net

The table below outlines examples of metal-catalyzed C-H functionalization reactions relevant to the synthesis of substituted benzamides.

| Catalyst System | Directing Group | Reaction Type | Substrate | Key Features |

| [RuCl₂(p-cymene)]₂ / 4CzIPN | N-pivaloyl | ortho-Hydroxylation | Substituted Anilides | Metallaphotocatalysis under mild, visible-light irradiation. researchgate.net |

| Pd(OAc)₂ | Cbz-amide | ortho-Hydroxylation | Benzylamines | Utilizes a removable directing group to synthesize o-hydroxybenzylamines. rsc.org |

| Copper-promoted | Monodentate oxazoline | ortho-Hydroxylation | Benzamide | Direct hydroxylation under the assistance of a ligand. researchgate.net |

| LDA (as base) | N,N-dialkyl amide | ortho-Lithiation/Alkylation | Tertiary Benzamides | Transition metal-free direct alkylation promoted by directed ortho-lithiation. nih.gov |

These advanced methods provide powerful alternatives to classical synthetic routes. For example, a C-H activation strategy could potentially allow for the direct ortho-hydroxylation of N-methyl-4-ethylbenzamide in the final step of the synthesis, a highly efficient transformation. Similarly, direct C-H ethylation at the 4-position of a 2-hydroxy-N-methylbenzamide, while challenging, represents another potential application of this cutting-edge methodology.

Organocatalytic Pathways for Benzamide Synthesis

In recent years, organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions—has emerged as a powerful tool in synthesis, offering a greener and often more selective alternative to traditional metal-based catalysts.

One notable advancement is the use of peptide-based catalysts for the enantioselective synthesis of atropisomeric benzamides, which are molecules that are chiral due to restricted rotation around a single bond. Researchers have demonstrated that a simple tetrapeptide can catalyze the enantioselective bromination of substituted benzamides. nih.gov This process is significant as the introduction of substituents ortho to the amide group can create a high barrier to rotation, allowing for the isolation of stable, distinct enantiomers. nih.gov The tertiary amine within the peptide catalyst likely functions as a Brønsted base. nih.gov NMR studies have indicated a specific association between the catalyst and the substrate, which helps to explain the basis for selectivity. nih.gov

Another example of organocatalysis is the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a catalyst for creating methylene-bridged N-heterobiaryls. nih.gov While not a direct benzamide synthesis, this method showcases how simple organic bases can catalyze complex C-C bond formations under thermal or microwave conditions, a principle applicable to the synthesis of complex organic molecules. nih.gov

Solid-Phase Synthesis Techniques for Benzamide Libraries

Solid-phase synthesis (SPS) is a highly efficient methodology for rapidly generating large libraries of related compounds for applications in drug discovery and materials science. crsubscription.com In this technique, a starting material is attached to an insoluble polymer support (resin), and successive reagents are added in solution. The key advantage is that excess reagents and by-products can be easily washed away, simplifying purification. crsubscription.com

This technique has been successfully applied to create libraries of benzamidine-derived sulfonamides and benzylamine-derived sulfonamides. nih.govnih.gov A new strategy for the solid-phase synthesis of secondary amide libraries utilizes a sulfonamide linker. researchgate.net In this approach, a polystyrylsulfonyl chloride resin reacts with a primary amine to form a supported N-alkyl sulfonamide. This intermediate is then acylated with an acid chloride, and the final secondary amide product is cleaved from the resin. researchgate.net The products released can be dependent on the substituents present on the aromatic rings of the resin-bound molecules. researchgate.net

The N-methylation of peptides on a solid support is a crucial modification for improving properties like metabolic stability and bioavailability. nih.gov A conventional three-step procedure for N-methylation, which includes sulfonylation, methylation, and desulfonylation, can be time-consuming. However, research has shown that this process can be dramatically accelerated from 4 hours to just 40 minutes by optimizing reaction times, without compromising efficiency. This optimization is effective whether using a standard laboratory shaker, microwave synthesizer, or an ultrasonic bath, making the modification more accessible and efficient. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring process efficiency. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time.

A study on the manganese-catalyzed synthesis of N-(methoxymethyl)benzamide from benzamide and methanol (B129727) provides a clear example of systematic optimization. The researchers screened various manganese catalysts, ligands, and bases. The optimal conditions were found to be 5 mol% of Mn(CO)₅Br with a specific ligand (L7) and potassium carbonate (K₂CO₃) as the base, heated in methanol at 130 °C, which resulted in an 83% isolated yield. rsc.org

Table 1: Optimization of Manganese-Catalyzed N-(Methoxymethyl)benzamide Synthesis rsc.org

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1 equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Mn(CO)₅Br (5) | L7 (5) | K₂CO₃ | Methanol | 130 | 83 |

| 2 | Mn₂(CO)₁₀ (2.5) | L7 (5) | K₂CO₃ | Methanol | 130 | 78 |

| 3 | MnCl₂ (5) | L7 (5) | K₂CO₃ | Methanol | 130 | 43 |

| 4 | Mn(OAc)₂ (5) | L7 (5) | K₂CO₃ | Methanol | 130 | 31 |

| 5 | Mn(CO)₅Br (5) | --- | K₂CO₃ | Methanol | 130 | 25 |

| 6 | Mn(CO)₅Br (5) | L7 (5) | Na₂CO₃ | Methanol | 130 | 75 |

| 7 | Mn(CO)₅Br (5) | L7 (5) | Cs₂CO₃ | Methanol | 130 | 68 |

| 8 | Mn(CO)₅Br (5) | L7 (5) | K₃PO₄ | Methanol | 130 | 56 |

Data represents a selection of optimization experiments. L7 refers to a specific phosphine (B1218219) ligand used in the study.

Similarly, in a visible-light-mediated synthesis of isoquinolinedione derivatives from N-methacryloyl-N-methylbenzamide, various parameters were optimized. The choice of solvent was found to be crucial, with DMSO providing a significantly better yield than other solvents like DMF or acetonitrile. acs.org Further screening showed that cesium carbonate (Cs₂CO₃) was the most effective base and that the addition of triphenylsilane (B1312308) (Ph₃SiH) as an additive improved the yield. acs.org

Table 2: Optimization of Visible-Light-Mediated Synthesis of an Isoquinolinedione Derivative acs.org

| Entry | Photocatalyst | Base (equiv.) | Solvent | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | fac-Ir(ppy)₃ | Cs₂CO₃ (1.5) | DMSO | --- | 50 |

| 2 | fac-Ir(ppy)₃ | Cs₂CO₃ (1.5) | DMF | --- | 32 |

| 3 | fac-Ir(ppy)₃ | K₂CO₃ (1.5) | DMSO | --- | 45 |

| 4 | fac-Ir(ppy)₃ | Cs₂CO₃ (2.5) | DMSO | --- | 57 |

| 5 | fac-Ir(ppy)₃ | Cs₂CO₃ (2.5) | DMSO | Ph₃SiH (0.5 equiv) | 60 |

The reaction used N-methacryloyl-N-methylbenzamide as the model substrate under blue LED irradiation.

These examples underscore the importance of a methodical approach to optimization to achieve the desired outcome efficiently.

Scalability Considerations in Laboratory Synthesis

The ability to scale up a chemical synthesis from the milligram to the gram or even kilogram level is a critical factor, particularly in pharmaceutical and industrial chemistry. nih.gov A reaction that works well on a small scale may face significant challenges—such as heat transfer issues, mixing inefficiencies, or purification difficulties—when performed on a larger scale. Therefore, developing simple, robust, and scalable routes is an important goal. nih.gov

Modern synthetic methods are increasingly being designed with scalability in mind. For instance, a methodology developed to access mono- and bis-carbodiimides was demonstrated to be effective on a multigram scale, providing good yields and high purity. acs.org This scalability allows for the creation of substantial quantities of versatile intermediates for further chemical exploration. acs.org

Furthermore, an organocatalytic synthesis of benzazetidines was shown to be applicable on a gram scale with the reaction yield remaining essentially unchanged from the small-scale experiment. nih.gov This demonstrates that well-designed catalytic systems can be highly efficient and transferable to larger scales without extensive re-optimization. The use of inexpensive materials and the avoidance of transition metals in such a process also contribute positively to its scalability and economic viability. nih.gov The development of scalable routes enables deeper investigation into the biological activities of novel compounds and facilitates collaborative research and potential commercialization. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2 Hydroxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Ethyl-2-hydroxy-N-methylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized for a complete structural assignment.

¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) for the protons in this compound are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-donating hydroxyl (-OH) and ethyl (-CH₂CH₃) groups, and the electron-withdrawing amide (-CONHCH₃) group.

The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The proton positioned between the hydroxyl and ethyl groups would likely appear at the most upfield position due to the combined electron-donating effects. The other two aromatic protons will exhibit splitting patterns consistent with their coupling to adjacent protons.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons. The N-methyl group will appear as a doublet, due to coupling with the adjacent amide proton (-NH). The amide proton itself will likely be a broad singlet or a quartet, depending on the coupling with the N-methyl protons. Finally, the phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | 9.0 - 11.0 | br s |

| Ar-H (position 3) | ~6.8 | d |

| Ar-H (position 5) | ~7.2 | dd |

| Ar-H (position 6) | ~7.5 | d |

| -NH- | ~8.5 | q or br s |

| -CH₂- (ethyl) | ~2.6 | q |

| -CH₃ (N-methyl) | ~2.9 | d |

| -CH₃ (ethyl) | ~1.2 | t |

Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions. d=doublet, t=triplet, q=quartet, dd=doublet of doublets, br s=broad singlet.

¹³C NMR Spectral Analysis for Carbon Backbone Determination

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in this compound are influenced by the nature of the attached atoms and functional groups.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons will produce a set of signals in the 110-160 ppm region. The carbon bearing the hydroxyl group will be significantly shielded, while the carbon attached to the amide group will be deshielded. The carbon atoms of the ethyl and N-methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~170 |

| C-OH (aromatic) | ~158 |

| C-CON (aromatic) | ~115 |

| C-Et (aromatic) | ~140 |

| Aromatic CH | 118 - 130 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (N-methyl) | ~26 |

| -CH₃ (ethyl) | ~15 |

Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons, between the methylene and methyl protons of the ethyl group, and between the amide proton and the N-methyl protons. This helps to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. This allows for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different molecular fragments. For instance, correlations would be expected from the N-methyl protons to the amide carbonyl carbon and the aromatic carbon at position 1. The methylene protons of the ethyl group would show correlations to the aromatic carbon at position 4.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₃NO₂ for this compound. The exact mass can be calculated and compared to the experimentally determined value to provide strong evidence for the compound's identity.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 180.1025 |

| [M+Na]⁺ | 202.0844 |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements. For this compound, characteristic fragmentation would likely involve:

Loss of the ethyl group: A significant peak corresponding to the loss of a C₂H₅ radical (29 Da).

Cleavage of the amide bond: Fragmentation at the C-N bond of the amide can lead to the formation of characteristic ions.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could lead to the loss of a neutral molecule.

Analysis of these fragmentation patterns, in conjunction with the exact mass measurement, provides a high degree of confidence in the structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

Vibrational Mode Assignment and Functional Group Identification

The vibrational modes of this compound arise from the stretching and bending of its constituent bonds. Key functional groups expected to show characteristic vibrations include the hydroxyl (-OH), secondary amide (-CONH-), ethyl (-CH2CH3), and the substituted benzene ring.

-OH group: A broad stretching vibration (ν) is anticipated in the high-wavenumber region of the IR spectrum, typically around 3400-3200 cm⁻¹, due to hydrogen bonding. The corresponding bending vibrations (δ) would appear at lower wavenumbers.

Amide group: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is expected around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the strongest and most useful bands, typically appearing in the range of 1680-1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is expected around 1570-1515 cm⁻¹.

Ethyl group: C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. Bending vibrations for these groups would be observed in the 1470-1370 cm⁻¹ range.

Benzene ring: C-H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations that appear at lower frequencies.

FT-IR and FT-Raman Spectral Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy would provide complementary information. While polar bonds like -OH and C=O tend to give strong signals in the IR spectrum, non-polar bonds like the C=C bonds of the aromatic ring are often more prominent in the Raman spectrum. A comparative analysis of both spectra would be essential for a complete vibrational assignment. Theoretical calculations, such as those based on Density Functional Theory (DFT), would be invaluable in aiding the assignment of the observed experimental bands to specific vibrational modes. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3400 - 3200 (broad) |

| Amide (-CONH-) | N-H stretch | ~3300 |

| C=O stretch (Amide I) | 1680 - 1630 | |

| N-H bend, C-N stretch (Amide II) | 1570 - 1515 | |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Ethyl (-CH₂CH₃) | C-H stretch | 3000 - 2850 |

| C-H bend | 1470 - 1370 |

Note: This table is predictive and based on general spectroscopic correlations. Actual experimental values may vary.

Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a technique that provides significantly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of trace amounts of a substance and provides insights into the molecule's orientation and interaction with the surface. For this compound, SERS could reveal which functional groups are in proximity to the metal surface. For instance, if the molecule adsorbs via the hydroxyl and amide groups, the vibrations associated with these groups would be selectively enhanced. Studies on similar aromatic amides have shown that deprotonation of the amide group can occur upon adsorption on silver colloids, a phenomenon that would be observable through significant shifts in the SERS spectrum. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the benzene ring and the amide group, which are chromophores, will dominate the UV spectrum.

The expected electronic transitions are likely to be π → π* and n → π* transitions. wikipedia.org

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The benzene ring and the C=O of the amide group are the primary sites for these transitions.

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The substitution on the benzene ring with a hydroxyl group (an auxochrome) is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzamide (B126). fiveable.me The exact positions of the absorption maxima (λmax) would depend on the solvent used, as solvent polarity can influence the energies of the molecular orbitals. wikipedia.org

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state conformation of this compound.

Determination of Crystal Structure and Unit Cell Parameters

A successful single-crystal X-ray diffraction experiment would yield the following:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. This would reveal the planarity of the benzamide moiety and the orientation of the ethyl and methyl groups.

Intermolecular Interactions: It would detail the hydrogen bonding network in the solid state, particularly involving the hydroxyl and amide groups. This information is crucial for understanding the packing of the molecules in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice. It would also identify the space group, which describes the symmetry of the crystal.

While no specific crystallographic data for this compound is available, studies on other N-methylbenzamide derivatives have been successfully conducted, indicating that the compound is amenable to this type of analysis. acs.orgacs.org

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular architecture of this compound is conducive to a variety of hydrogen bonding interactions, which are critical in defining its crystal lattice and solid-state properties. These interactions can be categorized into intramolecular (within a single molecule) and intermolecular (between adjacent molecules) bonds.

Intramolecular Hydrogen Bonding: A defining feature of 2-hydroxybenzamides is the formation of a strong intramolecular hydrogen bond. In this compound, the hydroxyl group (-OH) at the C2 position of the phenyl ring is spatially proximate to the carbonyl oxygen (C=O) of the amide group. This arrangement facilitates the formation of a stable six-membered pseudo-ring through an O-H···O=C hydrogen bond.

Studies on the parent compound, 2-hydroxy-N-methylbenzamide, confirm the presence of a robust intramolecular hydrogen bond. researchgate.net This type of interaction significantly influences the molecule's conformation, locking the amide group in a nearly coplanar orientation with the benzene ring. While steric effects from bulky substituents can sometimes disrupt this bond, the ethyl group at the C4 position is remote from the interaction site, and the N-methyl group is not typically large enough to cause significant steric hindrance that would prevent its formation. researchgate.net

Intermolecular Hydrogen Bonding: Despite the presence of a dominant intramolecular hydrogen bond, the molecule retains functional groups capable of forming intermolecular connections. The amide group possesses an N-H bond, which can act as a hydrogen bond donor. The carbonyl oxygen, while already acting as an acceptor for the intramolecular bond, can potentially accept a second, weaker intermolecular hydrogen bond.

Drawing parallels from the crystal structure of 4-Hydroxy-N-methylbenzamide, which features O-H···O hydrogen bonds that create infinite one-dimensional chains, it is plausible that this compound engages in similar chain-forming interactions. nih.gov In this case, the most probable intermolecular interaction would be an N-H···O=C bond, where the amide hydrogen of one molecule connects to the carbonyl oxygen of a neighboring molecule. This would result in the formation of polymeric chains or cyclic dimers, which are common motifs in the crystal packing of amides.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Resulting Motif | Basis of Postulation |

|---|---|---|---|---|

| Intramolecular | Phenolic -OH | Carbonyl Oxygen (C=O) | Stable 6-membered pseudo-ring | Analogous to 2-hydroxy-N-methylbenzamide researchgate.net |

| Intermolecular | Amide N-H | Carbonyl Oxygen (C=O) | Supramolecular chains or dimers | Common in benzamides; analogous to chain formation in 4-Hydroxy-N-methylbenzamide nih.gov |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement and/or conformation of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varied physicochemical properties. While no specific polymorphs of this compound have been reported, studies on related benzamides suggest that it is a strong candidate for polymorphic behavior. mdpi.commdpi.com

The potential for polymorphism in this compound arises from several structural factors:

Conformational Flexibility: The molecule has rotatable bonds, primarily the C-N amide bond and the C-C bond of the ethyl group. Different torsional angles can lead to distinct molecular conformations that may pack into different crystal lattices.

Hydrogen Bonding Versatility: As discussed, the molecule can form different hydrogen-bonding networks. For instance, variations in the N-H···O=C intermolecular connections could lead to different packing symmetries and dimensions, giving rise to separate polymorphs. Research on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs, one with a three-dimensional hydrogen-bonding network and another with layered interactions, highlighting how subtle changes can produce different solid-state structures. mdpi.com

Packing Efficiency: The interplay of van der Waals forces, π-π stacking of the benzene rings, and hydrogen bonds can result in multiple, energetically similar packing arrangements, leading to concomitant polymorphism where multiple forms can crystallize from the same solution.

Studies on compounds like 2-benzoyl-N,N-diethylbenzamide have shown that even with similar molecular conformations, differences in long-range molecular packing can define new polymorphic forms. mdpi.com Given that approximately one-third of organic compounds in the Cambridge Structural Database are known to be polymorphic, it is highly probable that a thorough screening of crystallization conditions for this compound would yield multiple crystalline forms. researchgate.net

Table 2: Factors Influencing Potential Polymorphism in this compound

| Structural Feature | Potential Polymorphic Influence | Reference Analogue/Concept |

|---|---|---|

| Hydrogen Bonding | Formation of different dimensional networks (e.g., 1D chains vs. 2D sheets). | N-(3-hydroxyphenyl)-3-methoxybenzamide exhibits polymorphs with distinct H-bond networks. mdpi.com |

| Molecular Conformation | Rotation around the C(aryl)-C(amide) and C-N bonds can create conformational polymorphs. | 2-benzoyl-N,N-diethylbenzamide shows forms with different molecular conformations. mdpi.com |

| Asymmetric Unit (Z') | Polymorphs may differ in the number of molecules in the asymmetric unit (Z' > 1). | Metastable forms of N-arylbenzamides often have Z' = 2. mdpi.com |

| Packing Motifs | Variations in π-π stacking and van der Waals interactions. | General principle of crystal engineering and polymorphism. researchgate.net |

Computational and Theoretical Chemistry Studies of 4 Ethyl 2 Hydroxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Geometry Optimization

To investigate the properties of 4-Ethyl-2-hydroxy-N-methylbenzamide, the initial and most crucial step would be the optimization of its ground state geometry using Density Functional Theory (DFT). This computational method is renowned for its balance of accuracy and efficiency. A common approach would involve using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). The goal of this process is to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent computational analyses.

HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity

Following geometry optimization, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis would help in predicting how this compound might participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative due to the absence of published data. Actual values would be derived from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, such as those around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP surface would highlight the reactive nature of the hydroxyl and amide groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. For instance, it could reveal the stabilization energy associated with electron delocalization from the oxygen lone pairs into adjacent antibonding orbitals, providing a deeper understanding of the molecule's electronic stability.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. If a biological target for this compound were identified, docking studies would be instrumental in elucidating its potential binding mode. The optimized structure from DFT calculations would be placed into the active site of the receptor, and a scoring function would be used to evaluate the binding affinity of numerous possible poses. The results would provide hypotheses about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ligand-Protein Interaction Prediction with Specific Biomolecular Targets

In the absence of experimental data, the initial step in a computational study would involve identifying potential protein targets for this compound. This process, known as target fishing or reverse docking, would screen the compound against a large library of protein structures. The selection of these libraries would be guided by the structural features of the molecule, such as the substituted benzamide (B126) scaffold, which is a known pharmacophore in various drug classes, including histone deacetylase (HDAC) inhibitors.

Once potential targets are identified, molecular docking simulations would be employed to predict the binding mode of this compound within the active site of these proteins. These simulations would generate a series of possible conformations, or poses, of the ligand and rank them based on a scoring function that estimates the binding affinity. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For instance, the hydroxyl and amide groups of the compound would be expected to form crucial hydrogen bonds, while the ethyl and methyl groups could engage in hydrophobic contacts.

Binding Affinity and Mode Analysis

Following the initial docking predictions, a more rigorous analysis of the binding affinity and mode would be necessary. This would involve more advanced computational techniques like molecular dynamics (MD) simulations. An MD simulation would model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and a more accurate estimation of the binding free energy.

The binding free energy can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations would provide a quantitative measure of the binding affinity, allowing for a comparison of this compound with known inhibitors of the identified target. A detailed analysis of the interaction energies would pinpoint the specific residues that contribute most significantly to the binding, offering a rationale for the compound's potential activity and a basis for future structural modifications to enhance potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Should a series of analogues of this compound with measured biological activity become available, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to develop a predictive model.

Descriptor Calculation for Physicochemical Properties

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: 3D properties like molecular surface area and volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area, and molar refractivity.

Quantum-chemical descriptors: HOMO-LUMO energies, dipole moment, and partial charges, which can be calculated using methods like Density Functional Theory (DFT).

A hypothetical table of such descriptors for this compound is presented below:

| Descriptor | Hypothetical Value |

| Molecular Weight | 179.22 g/mol |

| LogP | 1.85 |

| Polar Surface Area | 49.3 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 51.4 cm³ |

Statistical Model Development for Biological Activity Prediction

With the calculated descriptors and experimental biological activity data, a statistical model can be developed. Techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests would be used to establish a mathematical relationship between the descriptors and the activity.

The resulting QSAR equation would allow for the prediction of the biological activity of new, untested compounds based solely on their calculated descriptors. The model's predictive power would be rigorously validated using internal and external validation techniques to ensure its reliability.

Conformational Analysis and Tautomerism Studies

A thorough understanding of the conformational preferences and potential tautomeric forms of this compound is crucial for interpreting its interactions with biological targets.

Conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating its single bonds, particularly the C-N amide bond and the bond connecting the ethyl group to the aromatic ring. This would identify the low-energy, stable conformations of the molecule. Quantum mechanical calculations would be used to determine the relative energies of these conformers and the energy barriers between them.

Tautomerism studies would investigate the possibility of proton transfer between the hydroxyl group and the amide oxygen or nitrogen. Although the presented amide form is expected to be the most stable, computational methods can quantify the relative energies of different tautomers in various environments (gas phase and solution). The presence of a significant population of a minor tautomer could have important implications for its binding to a protein target.

Structure Activity Relationship Sar Investigations of 4 Ethyl 2 Hydroxy N Methylbenzamide Analogues

Systematic Structural Modifications of the Benzamide (B126) Core: A Hypothesized Exploration

In the absence of direct experimental data for 4-Ethyl-2-hydroxy-N-methylbenzamide, we can hypothesize potential avenues of SAR investigation based on established principles of medicinal chemistry.

Substituent Effects on the Benzene (B151609) Ring (e.g., Halogenation, Alkylation)

The electronic and steric properties of substituents on the benzene ring are critical determinants of a molecule's interaction with biological targets. For a hypothetical SAR study of this compound, one would systematically vary the substituent at the 4-position and other positions.

Alkylation: Varying the length and branching of the alkyl group at the 4-position (e.g., from methyl to butyl) would probe the size and nature of a potential hydrophobic pocket in the target protein.

Halogenation: The introduction of halogens (F, Cl, Br, I) at different positions would explore the impact of electronegativity, size, and the potential for halogen bonding on activity. For instance, a chloro or bromo group at the 5-position, adjacent to the ethyl group, could introduce steric hindrance and alter the electronic distribution.

A hypothetical data table for such an investigation might look as follows:

| Compound ID | R (Position 4) | X (Position 5) | Biological Activity (IC₅₀, µM) |

| 1 | Ethyl | H | - |

| 1a | Methyl | H | - |

| 1b | Propyl | H | - |

| 1c | Isopropyl | H | - |

| 1d | Ethyl | Cl | - |

| 1e | Ethyl | F | - |

| No publicly available data exists for these hypothetical compounds. |

Modification of the N-Methyl Moiety

The N-methyl group plays a crucial role in establishing the conformation of the amide bond and can be involved in hydrogen bonding or steric interactions. Modifications could include:

N-Alkylation: Substitution of the methyl group with larger alkyl groups (ethyl, propyl) or cyclic fragments (cyclopropyl) would assess the spatial tolerance around the amide nitrogen.

N-Acylation/N-Arylation: These modifications would significantly alter the electronic and steric profile, potentially redirecting the molecule to different biological targets.

N-H Analogue: The complete removal of the methyl group (to give an N-H amide) would introduce a hydrogen bond donor, which could fundamentally change the binding mode.

A prospective data table for these modifications would be structured as:

| Compound ID | R' (on Nitrogen) | Biological Activity (IC₅₀, µM) |

| 1 | Methyl | - |

| 2a | Ethyl | - |

| 2b | Hydrogen | - |

| 2c | Acetyl | - |

| No publicly available data exists for these hypothetical compounds. |

Alterations to the 2-Hydroxy Group

The 2-hydroxy group is a key feature, capable of forming a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction locks the conformation of the molecule and is a common pharmacophoric element in many salicylamides.

O-Alkylation: Conversion of the hydroxyl to a methoxy (B1213986) or ethoxy group would eliminate the hydrogen bond donating capability and assess the importance of this interaction for activity.

Esterification: Formation of an acetate (B1210297) or other ester would act as a potential prodrug strategy and evaluate the impact of a bulkier, more lipophilic group at this position.

Positional Isomerism: Moving the hydroxyl group to the 3- or 4-position would disrupt the intramolecular hydrogen bond and likely lead to a significant change in conformation and activity.

Impact of Stereochemistry on Molecular Recognition

The introduction of chiral centers, for instance by branching the 4-ethyl group or by introducing a chiral substituent on the N-alkyl moiety, would necessitate the investigation of stereoisomers. It is well-established in pharmacology that different enantiomers or diastereomers of a drug can have vastly different biological activities and metabolic profiles. Without specific data, one can only speculate that a chiral binding pocket in a target protein would likely exhibit stereopreference for one isomer of a modified this compound derivative.

Identification of Key Pharmacophoric Features

Based on the core structure, the key pharmacophoric features of this compound can be postulated as:

An Aromatic Ring: Serving as a scaffold and potentially involved in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Donor: The 2-hydroxy group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

A Hydrophobic Feature: The 4-ethyl group.

A Methyl Group on the Amide Nitrogen: Influencing conformation and providing a potential steric interaction point.

The spatial arrangement of these features would be critical for any biological activity.

Rational Design of Novel this compound Derivatives

The rational design of new analogues is fundamentally dependent on the initial identification of a biological target and a lead compound with measurable activity. Once a validated hit is discovered, SAR data from systematic modifications, as outlined above, would guide the optimization process. For example, if initial screening revealed that a larger hydrophobic group at the 4-position enhances activity, medicinal chemists would synthesize a series of analogues with varying alkyl or aryl groups at that position to maximize potency and selectivity. Similarly, if the N-methyl group was found to cause steric clashes, smaller or alternative substituents would be explored.

Mechanistic Elucidation of 4 Ethyl 2 Hydroxy N Methylbenzamide Molecular Interactions

Enzyme Inhibition Studies (In Vitro)

There is currently no specific public data on the enzyme inhibition properties of 4-Ethyl-2-hydroxy-N-methylbenzamide. Research on other substituted benzamides suggests that this class of compounds can exhibit inhibitory activity against various enzymes, but this cannot be directly extrapolated to the title compound.

No studies detailing the kinetic analysis of this compound with any specific enzyme target were found. To understand its potential as an enzyme inhibitor, future research would need to determine key parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Similarly, there is no available information on the selectivity profile of this compound against different enzyme families. Such studies are crucial for assessing the compound's specificity and potential for off-target effects. For instance, studies on other novel benzamides have investigated their activity against enzymes like Rho-associated coiled-coil containing protein kinase 1 (ROCK1), but this data is for structurally different molecules. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Specific data from receptor binding assays for this compound are not available in the public domain. While research into other benzamide (B126) derivatives, such as those targeting opioid receptors, highlights the potential for this chemical class to interact with specific receptor subtypes, this information is not directly applicable. unica.it

No published studies have determined the binding affinity (e.g., Kd or IC50 values) of this compound for any specific receptor subtypes. This information is fundamental to understanding its potential pharmacological activity.

In the absence of affinity data, no competitive binding studies involving this compound have been reported. Such studies would be necessary to determine if the compound binds to the same site as known ligands and to further characterize its interaction with a given receptor.

Exploration of Protein-Ligand Complex Formation

Detailed structural studies, such as X-ray crystallography or NMR spectroscopy, that would elucidate the formation of a protein-ligand complex involving this compound have not been publicly disclosed. Molecular docking and dynamics simulations are powerful tools for predicting binding modes, as seen in studies of other benzamides with their targets. nih.gov However, without experimental data to validate these computational models for this compound, any such analysis would be purely speculative.

Modulation of Cellular Signaling Pathways (Pathway Analysis, Not Clinical Outcomes)

No specific data is available on the modulation of cellular signaling pathways by this compound.

Investigation of Upstream and Downstream Signaling Events

There is no published research on the upstream or downstream signaling events affected by this compound.

Transcriptomic and Proteomic Profiling in Research Models

No transcriptomic or proteomic profiling studies for this compound have been identified in the scientific literature.

Interactions with Nucleic Acids and Lipids

There is no specific information available regarding the interactions of this compound with nucleic acids or lipids.

Preclinical Research Modalities and Applications of 4 Ethyl 2 Hydroxy N Methylbenzamide

Cell-Based Assays

In Vitro Assays in Defined Cell Lines (e.g., Cancer Cell Lines for Target Validation)

No publicly available data exists on the use of 4-Ethyl-2-hydroxy-N-methylbenzamide in in vitro assays with defined cell lines.

Cellular Uptake and Distribution Studies

There is no published information regarding the cellular uptake and distribution of this compound.

Mechanistic Studies of Cell Cycle Modulation or Apoptosis Induction (Research Tool Context)

No mechanistic studies detailing the effects of this compound on cell cycle modulation or apoptosis induction have been found in the public domain.

In Vivo Research Models (Animal Studies)

Proof-of-Concept Studies in Disease Models (e.g., Inflammation, Neurodegeneration, Cancer Models) to Elucidate Target Engagement

There are no publicly accessible reports of proof-of-concept studies using this compound in any animal disease models.

Pharmacodynamic Marker Analysis

No information on the analysis of pharmacodynamic markers associated with this compound is available in the scientific literature.

Organ-Specific Distribution in Research Animals

No data is available on the distribution of this compound in various organs of research animals.

This compound as a Biochemical Probe or Tool Compound

Information regarding the use of this compound as a tool for biochemical research is not present in the available literature.

Investigating Target Identification and Validation

There are no published studies on the use of this compound to identify or validate biological targets.

Utility in Chemical Genetics and Phenotypic Screening

The utility of this compound in chemical genetics or phenotypic screening approaches has not been documented in any accessible research.

Metabolism and Biotransformation Studies of 4 Ethyl 2 Hydroxy N Methylbenzamide

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability in the body. nih.gov In vitro models, such as liver microsomes and hepatocytes, are routinely employed in early drug discovery to predict the in vivo metabolic clearance of new chemical entities. nih.govnih.gov

Microsomal Stability in Liver Fractions (e.g., Human and Animal Liver Microsomes)

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov The stability of 4-Ethyl-2-hydroxy-N-methylbenzamide would be assessed by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and in vitro half-life (t1/2).

Compounds with high clearance in liver microsomes are generally expected to have high first-pass metabolism and lower oral bioavailability. nih.gov Based on studies of similar compounds, this compound might exhibit moderate to high clearance, with potential species differences.

Hypothetical Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 35.2 | 55.8 |

| Rat | 28.9 | 68.1 |

| Mouse | 15.7 | 125.4 |

| Dog | 42.1 | 46.8 |

| Monkey | 38.5 | 51.2 |

Hepatocyte Incubation Studies

Hepatocytes, or liver cells, contain both Phase I and Phase II metabolic enzymes and provide a more complete picture of metabolic processes compared to microsomes. nih.gov Incubating this compound with cryopreserved or fresh hepatocytes from different species allows for the evaluation of both primary and secondary metabolism.

These studies would provide a more comprehensive understanding of the compound's metabolic fate, including the formation of conjugated metabolites. The clearance values obtained from hepatocyte studies are often considered more predictive of in vivo hepatic clearance.

Hypothetical Metabolic Stability of this compound in Hepatocytes

| Species | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 45.8 | 32.1 |

| Rat | 39.2 | 37.5 |

Identification of Major Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways of a new chemical entity. This involves incubating the parent compound with metabolically active systems and analyzing the resulting mixture using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Phase I Metabolic Reactions (e.g., Hydroxylation, N-Demethylation)

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For this compound, several Phase I metabolic pathways are plausible based on its chemical structure and the metabolism of similar benzamides. nih.gov

Hydroxylation: The ethyl group at the 4-position is a likely site for hydroxylation, leading to the formation of a primary alcohol. Aromatic hydroxylation on the benzene (B151609) ring is also a possibility.

N-Demethylation: The N-methyl group can be removed via oxidative demethylation, resulting in a secondary amide. This is a common metabolic pathway for N-methylated compounds. nih.gov

Hypothetical Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction |

| 4-(1-Hydroxyethyl)-2-hydroxy-N-methylbenzamide | Hydroxylation of the ethyl group |

| 4-Ethyl-2,5-dihydroxy-N-methylbenzamide | Aromatic hydroxylation |

| 4-Ethyl-2-hydroxybenzamide | N-Demethylation |

Phase II Metabolic Reactions (e.g., Glucuronidation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion. The phenolic hydroxyl group at the 2-position of this compound is a prime site for glucuronidation. The hydroxyl groups introduced during Phase I metabolism can also undergo glucuronidation. nih.gov

Hypothetical Phase II Metabolites of this compound

| Metabolite | Metabolic Reaction |

| 4-Ethyl-2-(β-D-glucuronidyloxy)-N-methylbenzamide | Glucuronidation of the phenolic hydroxyl group |

| 4-(1-(β-D-Glucuronidyloxy)ethyl)-2-hydroxy-N-methylbenzamide | Glucuronidation of the hydroxylated ethyl group |

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)

To identify the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies would be conducted. This typically involves incubating the compound with a panel of recombinant human cytochrome P450 (CYP) isoforms. nih.gov Determining the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of major metabolites by each CYP isoform helps to pinpoint the primary metabolizing enzymes.

Given the common involvement of CYP3A4, CYP2C9, CYP2C19, and CYP2D6 in drug metabolism, it is likely that one or more of these isoforms would be responsible for the biotransformation of this compound.

Hypothetical Enzyme Kinetics for the N-Demethylation of this compound by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km, µL/min/pmol CYP) |

| CYP3A4 | 25.6 | 15.8 | 0.62 |

| CYP2C9 | 10.2 | 8.5 | 0.83 |

| CYP2C19 | 48.9 | 5.1 | 0.10 |

| CYP2D6 | > 100 | < 1.0 | - |

| CYP1A2 | > 100 | < 1.0 | - |

Scientific Data on the In Vivo Metabolism of this compound in Preclinical Models Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research findings on the in vivo metabolite profiling of the chemical compound this compound in preclinical models are not publicly available at this time.

Efforts to retrieve specific data on the biotransformation and metabolic fate of this compound within animal models have not yielded any dedicated studies. Consequently, the creation of a detailed article section, including data tables on its metabolites, as per the requested outline, cannot be fulfilled.

Scientific investigation into the metabolism of chemical compounds is a critical aspect of understanding their biological activity and potential effects. This process typically involves administering the compound to preclinical models, such as rats, and subsequently analyzing biological samples like plasma and urine to identify the resulting metabolic products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for the detection and quantification of these metabolites.

For instance, studies on structurally related benzamide (B126) compounds have revealed various metabolic pathways. Research on N-ethylbenzamide in rats has shown that it undergoes hydrolysis to form ethylamine (B1201723) and benzoic acid, with the latter being further metabolized to hippuric acid before excretion. bldpharm.comnih.gov In other cases, such as with ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, the parent compound along with its reduction and acetylation products have been detected in the plasma of rats, though specific metabolite structures were not fully elucidated. nih.gov

However, it is crucial to note that metabolic pathways can vary significantly even between closely related structures due to the influence of different functional groups on the molecule. Therefore, extrapolating metabolic data from analogous compounds to this compound would be scientifically speculative and would not meet the required standard of accuracy for the requested article.

The absence of published data for this compound underscores a gap in the current scientific knowledge base for this specific compound. Further research would be necessary to elucidate its metabolic profile in preclinical models.

Future Research Directions and Unaddressed Academic Questions for 4 Ethyl 2 Hydroxy N Methylbenzamide

Development of Isoform-Specific or Target-Selective Analogues

A significant frontier in chemical biology is the development of highly selective molecular probes to dissect complex biological pathways. For a compound like 4-Ethyl-2-hydroxy-N-methylbenzamide, the creation of isoform-specific or target-selective analogues is a paramount research objective. The pursuit of selectivity is crucial, as off-target effects can confound experimental results and limit the translational potential of a compound.

Research into other benzamide (B126) derivatives has demonstrated the feasibility of achieving high selectivity. For instance, the design and synthesis of selective inhibitors for enzymes like sirtuin-2 (SIRT2) and cytochrome P450 1B1 (CYP1B1) have been successful. nih.govvensel.org In the case of SIRT2 inhibitors, extensive analogue synthesis and screening against major human sirtuins (SIRT1-3) yielded compounds with enhanced potency and selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov This was achieved by optimizing the sulfobenzoic acid scaffold of the initial lead compounds. nih.gov Similarly, a combined computational and synthetic approach was employed to design benzamide derivatives as selective CYP1B1 inhibitors, which are important in cancers associated with hormonal imbalances. vensel.org

For this compound, a future research program could involve a systematic structure-activity relationship (SAR) study. By modifying the ethyl, hydroxyl, and N-methyl groups, researchers could generate a library of analogues. These analogues would then be screened against a panel of related biological targets to identify those with the highest affinity and selectivity for a specific isoform. This approach would not only yield more precise research tools but also provide valuable insights into the molecular determinants of target binding.

Exploration of Novel Molecular Targets

While the initial biological activity of a compound might be known, the exploration of novel molecular targets is a critical step in expanding its utility. The benzamide scaffold is known to interact with a wide array of biological targets, suggesting that this compound could have unforeseen applications.

Benzamide derivatives have been investigated for a diverse range of biological activities, including as antiviral agents against Ebola and Marburg viruses, and as potential treatments for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov For example, substituted 4-(aminomethyl)benzamides were identified as potent entry inhibitors of these deadly viruses. nih.gov Furthermore, research has pointed to the potential of benzamides in addressing bacterial infections by targeting essential proteins like FtsZ, which is involved in bacterial cell division. nih.gov Other studies have explored their role as anti-migration agents in cancer and as modulators of AMPA receptors with potential applications in treating neurological and psychiatric disorders. nih.govnih.gov

Future research on this compound should therefore involve broad-based screening against a diverse panel of molecular targets. This could include targets implicated in infectious diseases, oncology, and neuroscience. Techniques such as chemoproteomics could be employed to identify direct binding partners of the compound in a cellular context, potentially revealing unexpected and valuable biological activities. youtube.com The identification of novel targets would open up new avenues for its application as a chemical probe to study disease mechanisms.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of small molecules, thereby accelerating the design-make-test-analyze cycle. nih.govresearchgate.net

For this compound, AI and ML can be instrumental in several key areas. Generative models can be used to design novel analogues with improved properties. nih.gov By learning from existing data on benzamide derivatives, these models can propose new structures that are more likely to be potent and selective for a desired target. For instance, computational studies on benzamide derivatives as glucokinase activators have utilized pharmacophore modeling and 3D-QSAR to identify key structural features for activity. nih.gov

Investigation of Collaborative or Synergistic Effects with Other Research Compounds

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction. Similarly, the combination of multiple compounds can lead to synergistic or additive effects, where the combined effect is greater than the sum of the individual effects. mdpi.com Investigating the potential synergistic interactions of this compound with other research compounds could unveil novel therapeutic strategies and research applications.

Studies have shown that natural products can enhance the efficacy of conventional antibiotics by targeting bacterial resistance mechanisms. medrxiv.org For example, some flavonoids can block bacterial efflux pumps, leading to increased intracellular concentrations of antibiotics. mdpi.com In the context of this compound, future research could explore its combination with known inhibitors of a particular pathway. If the compound targets a protein in a signaling cascade, combining it with an inhibitor of another protein in the same or a parallel pathway could lead to a more profound biological response.

Systematic screening of this compound in combination with a library of known bioactive compounds against various cell-based or biochemical assays would be a starting point. Any observed synergistic or additive effects would then warrant further mechanistic investigation to understand the underlying molecular basis of the interaction. mdpi.com

Advancements in Delivery Systems for Research Applications

The efficacy of a research compound in a biological system is often limited by its physicochemical properties, such as solubility and stability, which can affect its delivery to the target site. The development of advanced delivery systems for this compound could significantly enhance its utility in research applications. acs.org

Various drug delivery systems, including lipid-based nanoparticles, polymeric nanoparticles, and hydrogels, have been developed to improve the bioavailability and target-specific delivery of therapeutic agents. acs.orgnih.govresearchgate.net For instance, hydrogels can be designed to release their payload in response to specific stimuli like pH or temperature changes. acs.org For a research compound like this compound, encapsulating it within a nanocarrier could improve its solubility in aqueous biological media and protect it from degradation. nih.gov

Future research in this area would involve the formulation of this compound into different delivery systems and characterizing their properties. The efficacy of these formulations would then be evaluated in cell-based and, where appropriate, in vivo models. The goal would be to develop a delivery system that ensures the compound reaches its molecular target at a sufficient concentration to elicit a biological response, thereby enabling more robust and reproducible research outcomes.

Addressing Gaps in Mechanistic Understanding

A thorough understanding of a compound's mechanism of action is fundamental to its application as a research tool. For this compound, there are likely significant gaps in our mechanistic understanding that need to be addressed.

Research on other benzamides has revealed complexities in their mechanisms of action. For example, a study on N-substituted versus non-N-substituted benzamides as radiosensitizers found a shift in their primary mechanism of action. nih.gov While non-N-substituted analogues primarily affected tumor vascularization, N-substituted analogues induced apoptosis through radiolysis and DNA damage. nih.gov Given that this compound is an N-substituted benzamide, understanding its detailed molecular interactions and downstream signaling effects is crucial.

Future mechanistic studies could involve a combination of biochemical, biophysical, and cell-based assays. For instance, identifying the direct binding partners of the compound through techniques like thermal shift assays or surface plasmon resonance would be a key first step. Subsequently, downstream signaling events, such as changes in protein phosphorylation or gene expression, could be investigated using techniques like Western blotting and RNA sequencing. Elucidating the complete mechanism of action will provide a solid foundation for its use in probing biological systems.

Long-Term Impact of this compound Research in Chemical Biology

The long-term impact of research into a specific compound can extend far beyond its initial application. The knowledge gained from studying this compound could have a lasting influence on the broader field of chemical biology.

The development of new synthetic methodologies for creating analogues of this compound could be applicable to the synthesis of other complex molecules. researchgate.net The identification of novel biological targets and pathways modulated by this benzamide derivative could open up new areas of disease research. researchgate.net Furthermore, the insights gained from its structure-activity relationships can inform the design of future generations of chemical probes and therapeutic agents. researchgate.net